molecular formula C13H16Cl2N2S B296586 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine

カタログ番号: B296586
分子量: 303.2 g/mol
InChIキー: YSWVIGJDOZEAPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine, also known as DCB-ETP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has a molecular formula of C13H16Cl2N2S.

作用機序

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine acts by irreversibly binding to VMAT2, thereby inhibiting the uptake and storage of monoamines in synaptic vesicles. This results in increased extracellular levels of monoamines, which in turn leads to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, enhanced cognitive function, and improved memory retention. The compound has also been found to have neuroprotective effects, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease.

実験室実験の利点と制限

One of the major advantages of 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine is its selectivity for VMAT2, which makes it a promising candidate for the treatment of neurological disorders. However, the compound has also been found to have limitations, particularly in terms of its stability and solubility, which can affect its efficacy in vivo.

将来の方向性

There are several future directions for research on 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine, including the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and efficacy of the compound in vivo.

合成法

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine can be synthesized through a two-step process involving the reaction of 3,4-dichlorobenzothiazole with ethylenediamine followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through purification and isolation techniques.

科学的研究の応用

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. The compound has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake and storage of monoamines such as dopamine, serotonin, and norepinephrine in synaptic vesicles.

特性

分子式

C13H16Cl2N2S

分子量

303.2 g/mol

IUPAC名

(3,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanethione

InChI

InChI=1S/C13H16Cl2N2S/c1-2-16-5-7-17(8-6-16)13(18)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3

InChIキー

YSWVIGJDOZEAPY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl

正規SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。